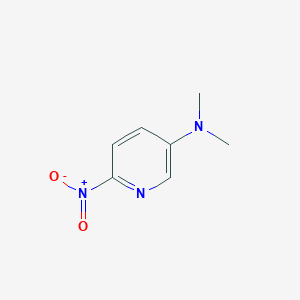

N,N-二甲基-6-硝基吡啶-3-胺

描述

N,N-dimethyl-6-nitropyridin-3-amine is a chemical compound that can be synthesized through the methylation of amines and nitro compounds. The compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of N,N-dimethyl-6-nitropyridin-3-amine can be achieved through the N,N-dimethylation of aromatic nitro compounds. A study demonstrates the use of Pd/TiO2 catalysts to facilitate the N,N-dimethylation of different amines and nitro compounds with methanol under UV irradiation at room temperature . This method provides a one-pot synthesis approach with high yields, indicating an efficient pathway to synthesize N,N-dimethyl amines, including N,N-dimethyl-6-nitropyridin-3-amine.

Molecular Structure Analysis

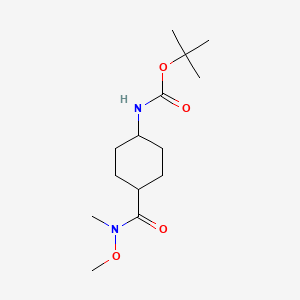

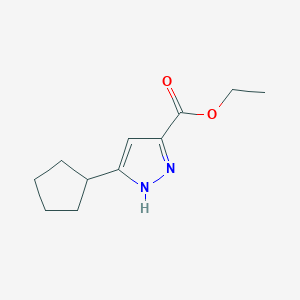

The molecular structure of N,N-dimethyl-6-nitropyridin-3-amine is characterized by the presence of a pyridine ring, which is substituted with nitro and dimethylamine groups. The position of these substituents on the pyridine ring is crucial for the chemical behavior of the compound. While the papers provided do not directly analyze the molecular structure of N,N-dimethyl-6-nitropyridin-3-amine, the general behavior of nitropyridine derivatives and their reactivity can be inferred .

Chemical Reactions Analysis

N,N-dimethyl-6-nitropyridin-3-amine can undergo various chemical reactions, including further functionalization and participation in catalytic cycles. For instance, nitropyridine derivatives can be reduced to aminopyridazines, which suggests that N,N-dimethyl-6-nitropyridin-3-amine could also be subjected to similar reduction reactions to yield corresponding amine derivatives . Additionally, the interaction with carbon monoxide and nitroarenes in the presence of a catalyst can lead to the formation of allylic amines, hetero-Diels–Alder adducts, and N-arylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-6-nitropyridin-3-amine would include its melting point, boiling point, solubility, and stability under various conditions. These properties are essential for handling the compound and for its application in chemical synthesis. The provided papers do not offer specific data on these properties for N,N-dimethyl-6-nitropyridin-3-amine, but such properties can be predicted based on the behavior of similar nitro and dimethylamine compounds .

科学研究应用

Synthesis and Chemical Reactivity:

Selective Vicarious Nucleophilic Amination of Nitropyridines

N,N-二甲基-6-硝基吡啶-3-胺是3-硝基吡啶化合物的选择性代用亲核胺化产物,展示了该化合物在合成化学中用于制备带有各种官能团的取代氨基硝基吡啶的潜力。研究表明中等至良好的产率,并突出了胺化试剂在合成这些化合物方面的多功能性(Bakke, Svensen, & Trevisan, 2001)。

Catalysis and Light-Promoted Dimethylation

该化合物已被用于与催化相关的研究,特别是在紫外照射下室温下使用甲醇对不同胺和硝基化合物进行N,N-二甲基化。这表明了它在催化过程中的潜力,促进了合成各种N,N-二甲基胺,产率高,展示了该化合物在有机合成和催化中的作用(Zhang et al., 2015)。

1,3-Dipolar Cycloaddition Reactions

N,N-二甲基-6-硝基吡啶-3-胺参与了1,3-双极环加成反应,表明了它的反应性和在创建复杂分子结构方面的潜在应用。研究表明,与所讨论的化合物相关的硝基吡啶基异氰酸酯会发生这些反应,形成各种取代胺和四唑酮,增加了该化合物的合成效用(Holt & Fiksdahl, 2007)。

Ruthenium Nitrosyl Complexes Synthesis

N,N-二甲基-6-硝基吡啶-3-胺用于合成钌亚硝基络合物,表明了它在制备具有潜在应用于材料科学和催化的配位化合物方面的作用。该研究探讨了这些络合物的合成、电子结构、反应性方面以及从这些络合物中释放NO的光释放,展示了该化合物在配位化学中的多功能性(Giri et al., 2020)。

属性

IUPAC Name |

N,N-dimethyl-6-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9(2)6-3-4-7(8-5-6)10(11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOHFLCDPWIDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-6-nitropyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)